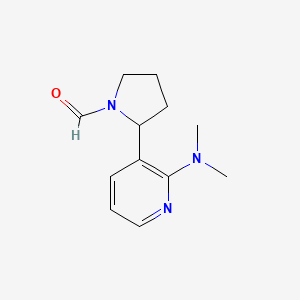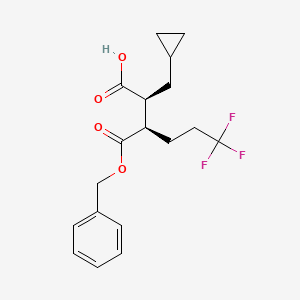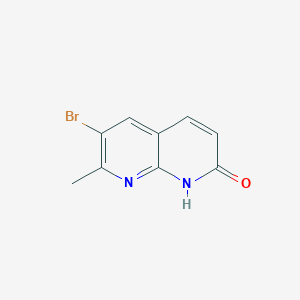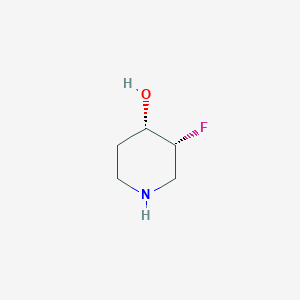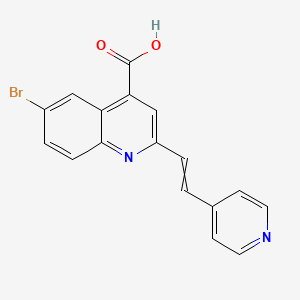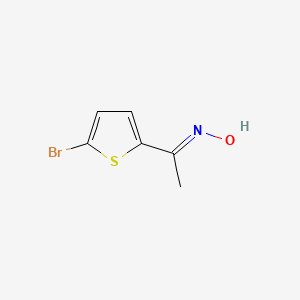![molecular formula C12H12FNO5 B11822870 2-[(2-Fluorophenyl)formamido]pentanedioic acid](/img/structure/B11822870.png)
2-[(2-Fluorophenyl)formamido]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Fluorophenyl)formamido]pentanedioic acid, also known as L-Glutamic acid, N-(2-fluorobenzoyl)-, is a compound with the molecular formula C12H12FNO5 and a molecular weight of 269.23 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a formamido group, which is further connected to a pentanedioic acid backbone.
Méthodes De Préparation
The synthesis of 2-[(2-Fluorophenyl)formamido]pentanedioic acid typically involves the reaction of L-glutamic acid with 2-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
2-[(2-Fluorophenyl)formamido]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
2-[(2-Fluorophenyl)formamido]pentanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2-Fluorophenyl)formamido]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The formamido group plays a crucial role in stabilizing the compound’s interaction with the target molecules .
Comparaison Avec Des Composés Similaires
2-[(2-Fluorophenyl)formamido]pentanedioic acid can be compared with other similar compounds, such as:
L-Glutamic acid: The parent compound without the fluorophenyl and formamido groups.
N-(2-Chlorobenzoyl)-L-glutamic acid: A similar compound with a chlorophenyl group instead of a fluorophenyl group.
N-(2-Bromobenzoyl)-L-glutamic acid: A similar compound with a bromophenyl group instead of a fluorophenyl group.
The presence of the fluorophenyl group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, distinguishing it from its analogs .
Propriétés
Formule moléculaire |
C12H12FNO5 |
|---|---|
Poids moléculaire |
269.23 g/mol |
Nom IUPAC |
2-[(2-fluorobenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C12H12FNO5/c13-8-4-2-1-3-7(8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19) |
Clé InChI |
YRVUXYINQRKVCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





